N-Boc-3-piperidinecarboxaMide
Description
N-Boc-3-piperidinecarboxamide is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a carboxamide group at the 3-position. These compounds are critical for drug development due to their stability, ease of deprotection, and versatility in coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(piperidine-3-carbonyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-9(14)8-5-4-6-12-7-8/h8,12H,4-7H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDFNMBJPNFCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3-piperidinecarboxaMide typically involves the reaction of piperidine-3-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction proceeds through the formation of a carbamate intermediate, which is then converted to the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(piperidine-3-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, N-Boc-3-piperidinecarboxaMide is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amino groups during the coupling of amino acids .
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its stability and ease of removal make it ideal for multi-step synthesis .
Industry: In the chemical industry, it is used in the production of fine chemicals and specialty chemicals. Its role as a protecting group ensures the integrity of sensitive functional groups during complex synthetic processes .
Mechanism of Action
The mechanism of action of N-Boc-3-piperidinecarboxaMide involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, typically using trifluoroacetic acid, to regenerate the free amine .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
N-Boc-3-piperidinecarboxamide differs from analogs primarily in its functional groups and substitution patterns. Key comparisons include:
Table 1: Structural and Functional Group Comparison
*Molecular weights calculated based on formulas from evidence or standard atomic weights.
- Carboxamide vs.
- Positional Isomerism : this compound’s 3-substitution contrasts with 2- or 4-position analogs (e.g., N-Cbz-2-piperidinecarboxylic acid), affecting steric and electronic properties .
- Protecting Groups: Boc offers acid-labile protection, whereas Cbz (benzyloxycarbonyl) requires hydrogenolysis, influencing synthetic routes .
Physicochemical and Application Comparisons
Table 3: Property and Application Profiles
- Purity and Quality Control : emphasizes stringent impurity limits (e.g., identification of byproducts via HPLC) for Boc-piperidines, ensuring pharmaceutical-grade outputs .
- Market Viability : Optimized Boc derivatives (e.g., higher yield, lower cost) are preferred in industrial-scale drug synthesis .
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